2-Fluoro-2-(oxolan-3-yl)ethan-1-amine
Overview
Description
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine (FEOA) is a versatile molecule with a wide range of applications in the scientific and medical fields. FEOA has been used in a variety of studies, ranging from drug synthesis to biochemical and physiological effects.
Scientific Research Applications
Chiral Resolution and Analytical Applications
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine and its derivatives are involved in chiral resolution processes. A notable application involves (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine, which serves as a synthetic, enantiopure chiral resolution reagent. This reagent reacts with α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines via 19F, 1H, and 13C NMR and HPLC. This application underscores the compound's versatility as an analytical tool in determining the enantiomeric excess (ee) of chiral amines (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Heterocycles
The fluorocyclization strategy has been applied to create 3-functionalized oxetanes and azetidines, marking a novel approach in synthesizing four-membered heterocycles. This method utilizes the fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, highlighting the pivotal role of the pendant electron-donating group (-N3 or -OR) in polarizing the C═C double bond and facilitating the cyclization process. This represents the first example of using fluorocyclization to construct four-membered heterocycles, demonstrating the compound's utility in the efficient preparation of fluorinated cyclic structures (Zhang et al., 2021).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal properties of compounds synthesized from 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized through the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, demonstrated antibacterial and antifungal activities. Some compounds exhibited activity comparable or slightly better than established medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Electrophilic Fluorination and Organic Synthesis
The electrophilic amination of phenols with diazenes, involving the treatment of fluorophenols in the presence of ZrCl(4), results in the amination process that includes the complete removal of the fluorine atom. This method showcases the compound's reactivity and potential in synthesizing fluorinated aromatic compounds through a unique mechanism that involves ipso amination and the introduction of chlorine atom, illustrating its application in organic synthesis and the modification of aromatic compounds (Bombek et al., 2004).
properties
IUPAC Name |
2-fluoro-2-(oxolan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(3-8)5-1-2-9-4-5/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITAJQWNJLAGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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